

Spectroscopic Profile of 2-Bromobenzyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Bromobenzyl bromide

Cat. No.: B1265691 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromobenzyl bromide** (CAS No. 3433-80-5), a key reagent in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Bromobenzyl bromide**.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.58 - 7.54	m	1H	Ar-H
7.47 - 7.42	m	1H	Ar-H
7.32 - 7.26	m	1H	Ar-H
7.16 - 7.10	m	1H	Ar-H
4.60	S	2Н	-CH ₂ Br



Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
137.1	Ar-C (quaternary)
133.3	Ar-CH
131.2	Ar-CH
130.0	Ar-CH
127.9	Ar-CH
124.5	Ar-C (quaternary)
33.3	-CH₂Br

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)	Intensity	Assignment
3060-3020	Medium	Aromatic C-H Stretch
2955, 2870	Medium	-CH ₂ - Asymmetric & Symmetric Stretch
1590, 1570, 1470, 1440	Medium-Strong	Aromatic C=C Bending
1210	Strong	C-Br Stretch (Aryl)
670	Strong	C-Br Stretch (Alkyl)

Sample Preparation: Neat liquid film

Table 4: Mass Spectrometry (MS) Data



m/z	Relative Intensity (%)	Assignment
252	5	[M+4] ⁺ (Isotopic peak with ⁸¹ Br ₂)
250	10	[M+2] ⁺ (Isotopic peak with ⁷⁹ Br ⁸¹ Br)
248	5	[M] ⁺ (Molecular ion with ⁷⁹ Br ₂)
171	95	[M-Br+2]+ (Isotopic peak)
169	100 (Base Peak)	[M-Br]+
90	40	[C7H6]+
89	50	[C7H5]+

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz).

- Sample Preparation: Approximately 5-10 mg of **2-Bromobenzyl bromide** is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- ¹H NMR Acquisition: The spectrum is acquired at room temperature with a 90° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are typically co-added and Fourier transformed.
- ¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A spectral width of 250 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2



seconds are used. Several hundred to a few thousand scans are accumulated to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

- Sample Preparation: As **2-Bromobenzyl bromide** is a low-melting solid, it can be analyzed as a neat liquid. A drop of the molten compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.
- Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is first collected. The sample is then placed in the spectrometer, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

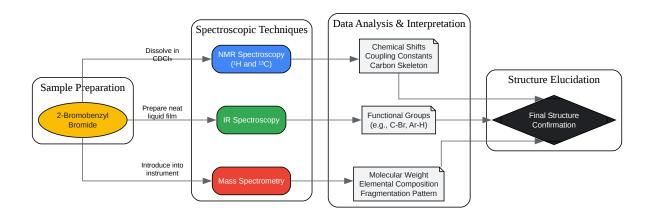
The mass spectrum is obtained using a mass spectrometer, typically with electron ionization (EI).

- Sample Introduction: A dilute solution of **2-Bromobenzyl bromide** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis and Detection: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Bromobenzyl bromide**.





Click to download full resolution via product page

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromobenzyl Bromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265691#spectroscopic-data-of-2-bromobenzyl-bromide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com